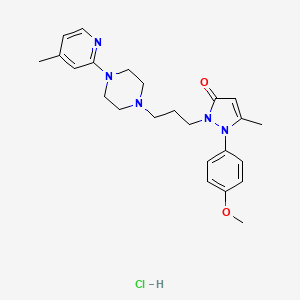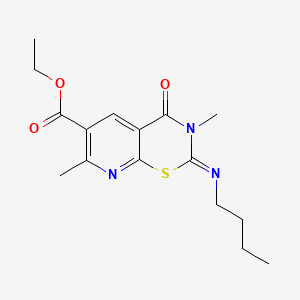
N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine est un composé organique complexe doté d'une structure unique qui combine un cycle indazole avec un fragment oxazoline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle indazole : Le cycle indazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et une cétone ou un aldéhyde approprié.
Introduction du fragment oxazoline : Le cycle oxazoline est introduit par une réaction de cyclisation impliquant un aminoalcool et un dérivé d'acide carboxylique.
Couplage des deux fragments : La dernière étape implique le couplage des fragments indazole et oxazoline par une réaction de substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et de réduire les coûts. Cela peut inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions réactionnelles et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent être utilisées pour introduire de nouveaux substituants sur le composé.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les composés organométalliques (par exemple, les réactifs de Grignard) sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.
Applications De Recherche Scientifique
La N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine a plusieurs applications en recherche scientifique :
Chimie : Elle peut être utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut avoir un potentiel en tant que molécule biologiquement active, avec des applications dans la découverte et le développement de médicaments.
Médecine : La recherche peut explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation des voies biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1H-indazol-4-amine : Elle ne possède pas le groupe méthyle sur le cycle indazole.
N-(4,5-Dihydro-2-oxazolyl)-1-méthyl-1H-indazol-4-amine : Elle ne possède pas le groupe méthyle sur le cycle oxazoline.
N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazole : Elle ne possède pas le groupe amine sur le cycle indazole.
Unicité
La N-(4,5-Dihydro-5-méthyl-2-oxazolyl)-1-méthyl-1H-indazol-4-amine est unique en raison de la présence à la fois des fragments oxazoline et indazole, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Numéro CAS |
87179-50-8 |
|---|---|
Formule moléculaire |
C12H14N4O |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
5-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-8-6-13-12(17-8)15-10-4-3-5-11-9(10)7-14-16(11)2/h3-5,7-8H,6H2,1-2H3,(H,13,15) |
Clé InChI |
XGLZLJZVYIIVPE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(O1)NC2=C3C=NN(C3=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


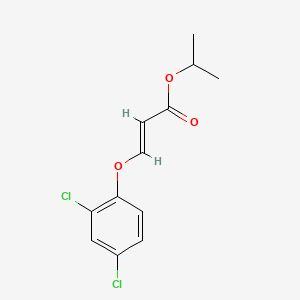
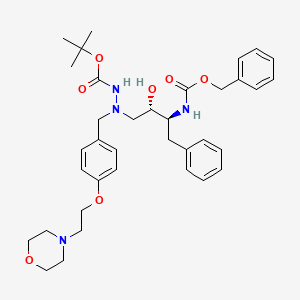
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)
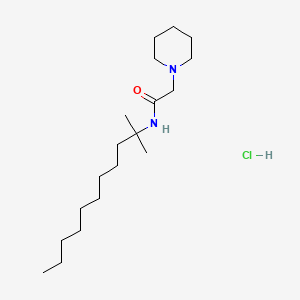

![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)

